2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride
Overview
Description
“2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters. From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process gives 4,5,6,7-tetrahydro-1 H -benzo [ d ]imidazoles with high yields, high atom economy, and diastereocontrol of up to 5 new stereocentres .Physical And Chemical Properties Analysis
The physical and analytical data of the synthesized compounds can be found in the referenced literature .Scientific Research Applications
Synthesis and Antimicrobial Activities
2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride and its derivatives are synthesized and evaluated for their antimicrobial activities. Notable activities were observed against bacteria such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The synthesis methods and the structure-activity relationships of these compounds are meticulously explored, revealing the potential for development as antimicrobial agents (Bassyouni et al., 2012).
Structural Studies and Complex Formation
The compound has been utilized for the formation of various complexes, especially with metals like copper and cobalt. Detailed structural analysis through methods such as X-ray diffraction and mass spectrometry sheds light on the complex geometries and the interaction dynamics within these compounds (Drabina et al., 2012).
Luminescence Sensing and Magnetic Properties
Derivatives of this compound have been instrumental in the development of novel luminescent sensors. The sensitivity of these sensors to specific chemicals, such as benzaldehyde derivatives, has been noted. Furthermore, these compounds have been involved in the study of magnetic properties, revealing interesting aspects of their potential applications in fields like materials science (Shi et al., 2015).
properties
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10;/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYVYDJWBOANHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)CC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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